SLC-(+)-Biotin

説明

BenchChem offers high-quality SLC-(+)-Biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SLC-(+)-Biotin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

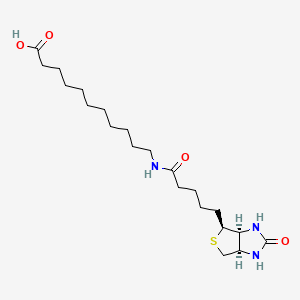

11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXNEUKRWLXPD-ZWOKBUDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to SLC-(+)-Biotin and Its Applications

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble B-complex vitamin indispensable for life.[1] It functions as an essential coenzyme for five carboxylase enzymes in mammals, playing a pivotal role in the metabolism of fatty acids, amino acids, and glucose.[2][3][4][5] The molecular architecture of biotin features a ureido ring fused to a tetrahydrothiophene ring, with a valeric acid side chain.[4][5] This structure is the basis for its remarkable biological activity and its extensive use in biotechnology. Among its eight stereoisomers, only the naturally occurring d-(+)-Biotin exhibits biological activity.[6]

The extraordinary affinity between biotin and the proteins avidin and streptavidin (dissociation constant, K_d ≈ 10⁻¹⁵ M) is one of the strongest non-covalent interactions known in nature.[7][8] This robust and highly specific binding has been harnessed by researchers to develop a vast array of biological tools for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[9][10]

To optimize these applications, chemical modifications to the biotin molecule have been developed. This guide focuses on a key derivative: SLC-(+)-Biotin . "SLC" denotes a "Straight Long Chain" spacer arm, a chemical linker that extends the biotin moiety from its point of conjugation. As we will explore, the rationale for this modification is grounded in overcoming the steric challenges inherent in the biotin-streptavidin interaction, thereby enhancing the efficiency and sensitivity of biotin-based assays.

Part 1: The Core Directive — Understanding (+)-Biotin

A comprehensive understanding of SLC-(+)-Biotin necessitates a firm grasp of its parent molecule, (+)-Biotin.

Chemical Structure and Stereochemistry

(+)-Biotin is a heterocyclic, sulfur-containing compound.[4] Its structure consists of two fused rings: a tetrahydrothiophene ring and a ureido (tetrahydroimidizalone) ring.[5] A valeric acid side chain is attached to the tetrahydrothiophene ring, which provides the carboxylic acid handle for conjugation to other molecules.

The molecule has three chiral centers, leading to eight possible stereoisomers. However, only the cis-fused, d-isomer, specifically 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid , is biologically active.[4][6] This stereospecificity is critical for its recognition by both metabolic enzymes and avidin/streptavidin binding pockets.

Caption: Chemical structure of (+)-Biotin with key functional groups highlighted.

Physicochemical Properties

The physical and chemical properties of (+)-Biotin are well-characterized and summarized below.

| Property | Value | References |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | [4] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [4][5] |

| Molecular Weight | 244.31 g/mol | [4] |

| Appearance | White crystalline needles | [4][6] |

| Melting Point | 232-233 °C (with decomposition) | [4] |

| Solubility (Water) | ~22 mg/100 mL at 25 °C | [4] |

| Solubility (Other) | Soluble in hot water and dilute alkali; sparingly soluble in ethanol and ether. | [5] |

Part 2: SLC-(+)-Biotin — A Tool for Enhanced Performance

Structure and Rationale for the Spacer Arm

SLC-(+)-Biotin is a derivative where the valeric acid side chain of biotin is covalently linked to a long, flexible spacer arm. A common example is the conjugation to 11-aminoundecanoic acid, resulting in the IUPAC name 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid .[11][12]

| Property | Value | References |

| IUPAC Name | 11-[5-[(...)]pentanoylamino]undecanoic acid | [11][12] |

| Molecular Formula | C₂₁H₃₇N₃O₄S | [11] |

| Molecular Weight | 427.60 g/mol | [12] |

Causality Behind Experimental Choice: The primary reason for incorporating a long spacer arm is to mitigate steric hindrance .[13][14] The biotin-binding site on avidin and streptavidin is located relatively deep within the protein's quaternary structure.[15] When biotin is directly attached to a large biomolecule (like an antibody or enzyme), the bulk of that molecule can physically block the biotin moiety from efficiently accessing this binding pocket.[16] A long, flexible spacer arm, such as the 11-carbon chain in SLC-Biotin, extends the biotin tag away from the surface of the labeled molecule.[17] This increased distance reduces the steric clash, allowing for more efficient and stable binding to streptavidin, which in turn leads to increased signal detection in assays and higher yields in affinity purification.

Caption: Conceptual diagram of SLC-(+)-Biotin, highlighting the core biotin and the spacer arm.

Biological Uptake and Function

Like its parent molecule, SLC-(+)-Biotin's biological relevance is tied to cellular uptake mechanisms. Biotin is transported into mammalian cells via the Sodium-dependent Multivitamin Transporter (SMVT) , the product of the SLC5A6 gene.[18][19][20][21] This transporter, expressed in tissues like the intestine, liver, and brain, is responsible for the Na⁺-dependent uptake of biotin, pantothenic acid (vitamin B5), and lipoic acid.[18][20][22] The ability of biotin derivatives to be recognized by SMVT is a key consideration in the design of biotin-conjugated drugs for targeted delivery.[20][22]

Once inside the cell, the biotin moiety functions as a covalently-bound prosthetic group for carboxylase enzymes.[3][23][24] The enzyme holocarboxylase synthetase (HCS) catalyzes the attachment of biotin to a specific lysine residue on apocarboxylases, converting them into their active holo-enzyme forms.[2] These enzymes, including Acetyl-CoA carboxylase (ACC) and Pyruvate carboxylase (PC), are critical for essential metabolic pathways.[2][3][24]

Caption: Experimental workflow for amine-reactive biotinylation and subsequent affinity capture.

Conclusion

SLC-(+)-Biotin represents a critical refinement of a fundamental biotechnological tool. By incorporating a long-chain spacer, it directly addresses the issue of steric hindrance, a common limiting factor in biotin-streptavidin based applications. This simple yet elegant modification enhances the accessibility of the biotin moiety, leading to improved binding efficiency, greater sensitivity in detection assays, and higher recovery rates in purification protocols. Understanding the chemical principles of the core biotin molecule, the rationale for the SLC modification, and the detailed methodologies for its use empowers researchers, scientists, and drug development professionals to leverage the full potential of the biotin-streptavidin system in their work.

References

-

Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

-

Huber, M., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics, 4(8), 2296-9. Available at: [Link]

-

de Carvalho, J. F., & Quick, M. (2011). The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications. The Journal of general physiology, 137(6), 487–492. Available at: [Link]

-

Current Protocols in Molecular Biology. (n.d.). Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. Wiley Online Library. Retrieved January 20, 2026, from [Link]

-

Said, H. M., et al. (2016). Role of the sodium-dependent multivitamin transporter (SMVT) in the maintenance of intestinal mucosal integrity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 311(5), G929-G937. Available at: [Link]

-

Vadlapudi, A. D., et al. (2012). Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery. Current drug targets, 13(7), 994–1003. Available at: [Link]

-

Wikipedia. (n.d.). Sodium-dependent multivitamin transporter. Wikipedia. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). SLC-(+)-Biotin. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Medications & Nutrition. (2023). Sodium Multivitamin Transporter and pharmaconutrition. Medications & Nutrition. Retrieved January 20, 2026, from [Link]

-

Zempleni, J., et al. (2009). Biotin and biotinidase deficiency. Expert review of endocrinology & metabolism, 4(6), 715–724. Available at: [Link]

-

ResearchGate. (2014). Can you answer my questions about the spacer arm in ez-link biotin? ResearchGate. Retrieved January 20, 2026, from [Link]

-

Estevez, M. C., et al. (2012). Steric Crowding Effects on Target Detection in an Affinity Biosensor. Sensors (Basel, Switzerland), 12(1), 894–909. Available at: [Link]

-

protocols.io. (2023). Surface protein biotinylation. protocols.io. Retrieved January 20, 2026, from [Link]

-

Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and molecular life sciences : CMLS, 70(5), 863–891. Available at: [Link]

-

Dang, T., et al. (2019). Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry. Journal of microbiology & biology education, 20(2), 20.2.49. Available at: [Link]

-

Reversible biotinylation of purified proteins for measuring protein–protein interactions. (2016). MethodsX, 3, 27–34. Available at: [Link]

-

G-Biosciences. (n.d.). Sulfo-NHS-SS-Biotin. G-Biosciences. Retrieved January 20, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019). Biotin Carboxylation Mechanism. YouTube. Available at: [Link]

-

Sugawara, K., et al. (n.d.). Effect of the Steric Hindrance and Alkyl Chain of a Biotin Derivative to Avidin-Biotin Binding. ResearchGate. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025). Bound biotin-neutravidin inducing steric hindrance used for controlling bioactivity of bradykinin linked with biotin. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Boster Biological Technology. (2023). Avidin-Biotin Interaction: Applications & Benefits in Research. Boster Bio. Retrieved January 20, 2026, from [Link]

-

Bio-Rad. (n.d.). Fluorescently Labeled Streptavidin for Flow Cytometry. Bio-Rad Antibodies. Retrieved January 20, 2026, from [Link]

-

Brinkley, M. A., et al. (1996). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Journal of biomolecular techniques : JBT, 6(1), 25–33. Available at: [Link]

-

Wikipedia. (n.d.). Biotin. Wikipedia. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Biotin carboxylase. Wikipedia. Retrieved January 20, 2026, from [Link]

-

G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Labeling Antibodies with N -Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Jitrapakdee, S., et al. (2008). The role of biotin and oxamate in the carboxyl transferase reaction of pyruvate carboxylase. The international journal of biochemistry & cell biology, 40(6-7), 1131–1143. Available at: [Link]

-

ResearchGate. (2025). Studies on the biotin-binding sites of avidin and streptavidin. A chemically induced dynamic nuclear polarization investigation of the status of tyrosine residues. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Xi'an Lyphar Biotech Co., Ltd. (2023). Chemical Structure and Physical Properties of Biotin. YouTube. Available at: [Link]

- Google Patents. (n.d.). CN109134541B - Long-chain biotin marker and preparation method and application thereof. Google Patents.

-

Nap, R. J., et al. (2009). Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. The Journal of chemical physics, 131(21), 215101. Available at: [Link]

-

Nanocs. (n.d.). LC-(+)-Biotin. Nanocs. Retrieved January 20, 2026, from [Link]

-

Cleveland Clinic. (2025). Biotin: What Are the Benefits? And Do You Really Need Supplements?. Cleveland Clinic Health Essentials. Retrieved January 20, 2026, from [Link]

-

Slideshare. (n.d.). Chemical and physical properties of biotin. Slideshare. Retrieved January 20, 2026, from [Link]

Sources

- 1. health.clevelandclinic.org [health.clevelandclinic.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin - Wikipedia [en.wikipedia.org]

- 5. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]

- 6. Chemical and physical properties of biotin | PPSX [slideshare.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. bosterbio.com [bosterbio.com]

- 11. SLC-(+)-Biotin | C21H37N3O4S | CID 77078243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) Effect of the Steric Hindrance and Alkyl Chain of a [research.amanote.com]

- 17. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]

- 22. medicationsandnutrition.com [medicationsandnutrition.com]

- 23. Biotin carboxylase - Wikipedia [en.wikipedia.org]

- 24. The role of biotin and oxamate in the carboxyl transferase reaction of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Metabolism: A Technical Guide to the Role of SLC-(+)-Biotin in Biotin-Dependent Carboxylases

Abstract

This technical guide provides an in-depth exploration of the essential role of SLC-(+)-Biotin (biotin) as a covalently bound cofactor for the family of biotin-dependent carboxylases. These enzymes are central to a myriad of critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. We will dissect the intricate molecular mechanisms that govern biotin's function, from its cellular uptake to its enzymatic activation and catalytic participation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of enzymes and their indispensable cofactor. We will delve into the structural biology of biotin-dependent carboxylases, their catalytic cycle, methodologies for their study, and their profound implications in human health and disease.

Introduction: The Indispensable Vitamin

(+)-Biotin, also known as vitamin H or B7, is a water-soluble vitamin that plays a crucial role as a prosthetic group for a class of enzymes known as biotin-dependent carboxylases.[1] Mammals cannot synthesize biotin, making it an essential dietary nutrient.[2] Its significance lies in its ability to act as a carrier of activated carboxyl groups, a fundamental step in numerous biosynthetic and catabolic reactions. Deficiencies in biotin or the enzymes that utilize it can lead to severe metabolic and neurological disorders, underscoring its importance in maintaining cellular homeostasis.[3][4][5][6][7][8]

The journey of biotin from dietary intake to its enzymatic function is a multi-step process. It begins with intestinal absorption, primarily mediated by the Sodium-dependent Multivitamin Transporter (SMVT), a member of the Solute Carrier (SLC) family, specifically SLC5A6.[2][9][10][11][12] This transporter facilitates the uptake of biotin into intestinal epithelial cells, from where it is distributed to various tissues.[9][10]

The Biotin-Dependent Carboxylase Family: Architects of Metabolism

Biotin-dependent carboxylases are a conserved family of enzymes that catalyze the ATP-dependent carboxylation of various substrates.[13][14][15] These enzymes are typically large, multi-domain proteins, and in eukaryotes, they are often multifunctional polypeptides.[16][17][18][19] The core structure of these enzymes generally consists of three functional domains:

-

Biotin Carboxylase (BC) Domain: This domain catalyzes the first half-reaction, the ATP-dependent carboxylation of the biotin cofactor.[1][16][20][21]

-

Carboxyltransferase (CT) Domain: This domain is responsible for the second half-reaction, transferring the activated carboxyl group from carboxybiotin to the specific substrate.[1][16][20]

-

Biotin Carboxyl Carrier Protein (BCCP) Domain: This domain contains a conserved lysine residue to which biotin is covalently attached.[1][16][20] The BCCP domain acts as a "swinging arm," translocating the biotin cofactor between the BC and CT active sites, which are often located at a significant distance from each other.[1]

Four major biotin-dependent carboxylases are crucial in mammalian metabolism:

| Enzyme | Substrate | Product | Cellular Location | Key Metabolic Pathway |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Malonyl-CoA | Cytosol (ACC1), Outer mitochondrial membrane (ACC2) | Fatty acid synthesis and regulation of fatty acid oxidation[16][18][19] |

| Pyruvate Carboxylase (PC) | Pyruvate | Oxaloacetate | Mitochondria | Gluconeogenesis, anaplerosis of the TCA cycle[14][15] |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | D-Methylmalonyl-CoA | Mitochondria | Catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, methionine)[22][23][24][25] |

| Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Mitochondria | Catabolism of the amino acid leucine[3][4][5][6][7] |

The Central Role of SLC-(+)-Biotin: From Apoenzyme to Holoenzyme

The functionality of biotin-dependent carboxylases is entirely dependent on the covalent attachment of biotin to the BCCP domain of the apoenzyme (the inactive protein without the cofactor). This crucial step is catalyzed by the enzyme holocarboxylase synthetase (HCS) .[26][27][28][29][30]

The Biotin Cycle and Holocarboxylase Synthetase

HCS facilitates the formation of an amide bond between the carboxyl group of biotin and the ε-amino group of a specific lysine residue within the BCCP domain.[28] This reaction is ATP-dependent and proceeds through a biotinyl-5'-AMP intermediate.[28] The resulting active enzyme is termed a holo-carboxylase.

Conversely, when biotin-dependent carboxylases are degraded, biotin is released from the lysine residue by the enzyme biotinidase . Deficiencies in either HCS or biotinidase lead to multiple carboxylase deficiency, a group of serious metabolic disorders.[8][31][32][33]

The Catalytic Mechanism: A Two-Step Symphony

The catalytic cycle of biotin-dependent carboxylases is a fascinating example of intramolecular communication, with the biotinylated BCCP domain acting as a mobile carboxyl carrier. The overall reaction can be divided into two distinct half-reactions that occur at spatially separate active sites.[1]

First Half-Reaction (at the BC domain):

-

Bicarbonate (HCO₃⁻) is activated by ATP to form a carboxyphosphate intermediate.

-

The N1' atom of the biotin ring, acting as a nucleophile, attacks the carboxyl group of the carboxyphosphate intermediate.[20][34]

-

This results in the formation of carboxybiotin, with the release of ADP and inorganic phosphate.[17][19]

Second Half-Reaction (at the CT domain):

-

The flexible BCCP domain translocates the carboxybiotin to the CT active site.

-

The substrate for the specific carboxylase (e.g., acetyl-CoA, pyruvate) binds to the CT active site.

-

The carboxyl group is transferred from carboxybiotin to the substrate, forming the carboxylated product (e.g., malonyl-CoA, oxaloacetate).

-

The BCCP domain, now with uncarboxylated biotin, swings back to the BC domain to begin another catalytic cycle.

Methodologies for Studying Biotin-Dependent Carboxylases

The study of biotin-dependent carboxylases requires a combination of biochemical, molecular, and structural biology techniques.

Purification of Biotin-Dependent Carboxylases

A significant challenge in studying these enzymes is obtaining high yields of the purified protein.[13] While recombinant expression in bacterial systems has proven difficult, purification from native sources or expression in eukaryotic systems has been more successful.[13] A common and effective method for purifying these enzymes leverages the high affinity of biotin for avidin or streptavidin.[35][36]

Example Protocol: Affinity Purification of a Biotinylated Carboxylase

-

Cell Lysis: Homogenize the tissue or cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysate at high speed to remove cellular debris.

-

Affinity Chromatography: Load the clarified lysate onto a streptavidin-agarose or avidin-agarose column.

-

Washing: Wash the column extensively with a high-salt buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound carboxylase using a buffer containing a high concentration of free biotin (e.g., 10 mM D-biotin) to compete with the immobilized streptavidin/avidin.[36]

-

Further Purification (Optional): If necessary, further purify the eluted protein using size-exclusion or ion-exchange chromatography.

Enzyme Activity Assays

The activity of biotin-dependent carboxylases can be measured using various methods, most commonly by monitoring the incorporation of radiolabeled bicarbonate into the substrate.

Example Protocol: Radiometric Assay for Pyruvate Carboxylase Activity

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, acetyl-CoA (an allosteric activator of PC), pyruvate, and the purified enzyme.

-

Initiation of Reaction: Start the reaction by adding NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., trichloroacetic acid), which also removes any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

-

Quantification: Measure the amount of acid-stable radioactivity, which corresponds to the ¹⁴C incorporated into oxaloacetate, using a scintillation counter.

Clinical Significance and Therapeutic Perspectives

The central role of biotin-dependent carboxylases in metabolism makes them critical for human health. Genetic defects in these enzymes or in the biotin cycle lead to a group of inherited metabolic disorders.

-

Pyruvate Carboxylase Deficiency: Leads to lactic acidosis, hypoglycemia, and neurological dysfunction.[14][15]

-

Propionic Acidemia: Caused by defects in propionyl-CoA carboxylase, resulting in the accumulation of toxic metabolites.[22][25]

-

3-Methylcrotonyl-CoA Carboxylase Deficiency: An inborn error of leucine metabolism with a variable clinical presentation.[3][4][5][6][7]

-

Multiple Carboxylase Deficiency: Results from defects in holocarboxylase synthetase or biotinidase, affecting all biotin-dependent carboxylases.[8][31][32][33]

The critical functions of these enzymes also make them attractive targets for drug development. For instance, inhibitors of acetyl-CoA carboxylase are being investigated for the treatment of metabolic syndrome, obesity, and cancer.[18][37][38][39][40]

Conclusion and Future Directions

SLC-(+)-Biotin and the family of biotin-dependent carboxylases are fundamental components of cellular metabolism. The intricate interplay between biotin uptake, its covalent attachment to apoenzymes, and its role as a mobile carboxyl carrier highlights the elegance and efficiency of biological catalysis. A thorough understanding of these processes is not only crucial for deciphering the complexities of metabolic regulation but also for developing novel therapeutic strategies for a range of human diseases. Future research will likely focus on elucidating the detailed structural dynamics of these large enzyme complexes, understanding their regulation by post-translational modifications, and designing highly specific inhibitors for therapeutic applications. The continued exploration of this vital enzyme family promises to yield further insights into the fundamental principles of life and new avenues for improving human health.

References

- Choi-Rhee, E., & Tong, L. (2016). Sample optimizations to enable the structure determination of biotin-dependent carboxylases. Protein Science, 25(3), 595–608.

- Cappel, D. A., Deja, S., Fu, X., & Burgess, S. C. (2018). Pyruvate Carboxylase Is Required for Hepatic Gluconeogenesis and TCA Cycle Function. Diabetes, 67(Supplement 1).

- Jitrapakdee, S., St. Maurice, M., Rayment, I., Cleland, W. W., Wallace, J. C., & Attwood, P. V. (2008). Structure, function and regulation of pyruvate carboxylase. Biochemical Journal, 413(3), 369–387.

- Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863–891.

- Utter, M. F., & Keech, D. B. (1960). Pyruvate carboxylase. I. Nature of the reaction. Journal of Biological Chemistry, 235, 17–23.

- Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences, 62(16), 1784–1803.

-

3-Methylcrotonyl-CoA Carboxylase Deficiency. (n.d.). Newborn Screening, HRSA. Retrieved from [Link]

- Ghosal, A., & Hubbard, A. L. (2013). The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications. Current drug targets, 14(7), 769–780.

- Wongkittichote, P., Ah Mew, N., & Chapman, K. A. (2017). Propionyl-CoA carboxylase - A review. Molecular genetics and metabolism, 122(4), 145–152.

-

3-Methylcrotonyl-CoA Carboxylase Deficiency. (n.d.). Baby's First Test. Retrieved from [Link]

-

3-Methylcrotonyl CoA Carboxylase Deficiency. (n.d.). Metabolic Support UK. Retrieved from [Link]

- Pyruvate Carboxylase Is Required for Hepatic Gluconeogenesis and TCA Cycle Function. (2018). Diabetes, 67(Supplement 1).

-

Acetyl-CoA carboxylase. (n.d.). Chemeurope.com. Retrieved from [Link]

- Zhang, L., et al. (2019). Propionyl Coenzyme A (Propionyl-CoA) Carboxylase in Haloferax mediterranei: Indispensability for Propionyl-CoA Assimilation and Impacts on Global Metabolism. Applied and Environmental Microbiology, 85(12).

- Chou, C. Y., Yu, L. P., & Tong, L. (2009). Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism. Journal of Biological Chemistry, 284(17), 11690–11697.

-

3MCC Fact Sheet. (n.d.). Utah Department of Health. Retrieved from [Link]

-

The Pyruvate Carboxylase (PC) Project. (n.d.). Liang Tong Lab, Columbia University. Retrieved from [Link]

-

Metabolic pathway. Propionyl-coenzyme A carboxylase... (n.d.). GeneReviews, NCBI. Retrieved from [Link]

- Baumgartner, M. R., & Suormala, T. (2012). Biotinidase Deficiency and Biotin Holocarboxylase Synthetase Deficiency. In Inherited Metabolic Diseases (pp. 313-320). Springer, Berlin, Heidelberg.

- Nabokina, S. M., & Said, H. M. (2014). Role of the sodium-dependent multivitamin transporter (SMVT) in the maintenance of intestinal mucosal integrity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(7), G587–G595.

-

The Propionyl-CoA Carboxylase (PCC) Project. (n.d.). Liang Tong Lab, Columbia University. Retrieved from [Link]

- Vadlapudi, A. D., & Mitra, A. K. (2013). Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery. Current drug targets, 14(7), 756–768.

-

Biotin holocarboxylase synthetase deficiency. (n.d.). MedLink Neurology. Retrieved from [Link]

-

Sodium-dependent multivitamin transporter. (n.d.). Wikipedia. Retrieved from [Link]

- Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences, 62(16), 1784-1803.

-

Metabolic pathway for propionyl-CoA carboxylase (PCC). (n.d.). ResearchGate. Retrieved from [Link]

-

Acetyl-CoA carboxylase. (n.d.). Wikipedia. Retrieved from [Link]

- Suzuki, Y., Aoki, Y., & Narisawa, K. (2000). Structure of human holocarboxylase synthetase gene and mutation spectrum of holocarboxylase synthetase deficiency. Human genetics, 107(5), 441–448.

- Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863–891.

-

Biotin carboxylase. (n.d.). Wikipedia. Retrieved from [Link]

-

Schematic structure of the human HLCS gene. (n.d.). ResearchGate. Retrieved from [Link]

-

Sodium Multivitamin Transporter and pharmaconutrition. (2023). Medications & Nutrition. Retrieved from [Link]

-

Biotinidase deficiency or holocarboxylase synthetase deficiency. (2023). MetabERN. Retrieved from [Link]

-

Structure of human holocarboxylase synthetase gene and mutation spectrum of holocarboxylase synthetase deficiency. (n.d.). Keio University. Retrieved from [Link]

- Wolf, B. (2023). Biotinidase Deficiency. In GeneReviews®.

-

Holocarboxylase synthetase. (n.d.). Grokipedia. Retrieved from [Link]

-

Holocarboxylase synthetase deficiency. (n.d.). Wikipedia. Retrieved from [Link]

-

Biotin Carboxylation Mechanism. (2019). YouTube. Retrieved from [Link]

- Choi-Rhee, E., & Tong, L. (2016). Sample optimizations to enable the structure determination of biotin-dependent carboxylases. Protein Science, 25(3), 595–608.

- Heer, J. P., et al. (2009). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. ACS Chemical Biology, 4(6), 493–503.

- Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863–891.

- Miller, J. R., et al. (2011). Computational Redesign of Bacterial Biotin Carboxylase Inhibitors Using Structure-Based Virtual Screening of Combinatorial Libraries. Journal of medicinal chemistry, 54(21), 7724–7735.

- Alban, C., Jullien, J., Job, D., & Douce, R. (1995). Isolation and Characterization of Biotin Carboxylase from Pea Chloroplasts. Plant Physiology, 109(3), 927–935.

- Alban, C., Jullien, J., Job, D., & Douce, R. (1995). Isolation and Characterization of Biotin Carboxylase from Pea Chloroplasts. Plant Physiology, 109(3), 927–935.

-

Holocarboxylase synthetase. (n.d.). Wikipedia. Retrieved from [Link]

- Li, J., et al. (2020). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. Bio-protocol, 10(4), e3522.

Sources

- 1. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]

- 4. 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 5. babysfirsttest.org [babysfirsttest.org]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. dshs.texas.gov [dshs.texas.gov]

- 8. filiere-g2m.fr [filiere-g2m.fr]

- 9. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]

- 12. medicationsandnutrition.com [medicationsandnutrition.com]

- 13. Purification and characterization of mitochondrial biotin-dependent carboxylases from native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Acetyl-CoA_carboxylase [chemeurope.com]

- 18. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 20. Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biotin carboxylase - Wikipedia [en.wikipedia.org]

- 22. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Structure of human holocarboxylase synthetase gene and mutation spectrum of holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. keio.elsevierpure.com [keio.elsevierpure.com]

- 28. grokipedia.com [grokipedia.com]

- 29. Holocarboxylase synthetase deficiency - Wikipedia [en.wikipedia.org]

- 30. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 31. academic.oup.com [academic.oup.com]

- 32. medlink.com [medlink.com]

- 33. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

- 35. Sample optimizations to enable the structure determination of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Structure and function of biotin-dependent carboxylases. | Sigma-Aldrich [sigmaaldrich.cn]

- 39. semanticscholar.org [semanticscholar.org]

- 40. Computational Redesign of Bacterial Biotin Carboxylase Inhibitors Using Structure-Based Virtual Screening of Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Function of the Spacer Arm in SLC-(+)-Biotin

Executive Summary

The biotin-streptavidin interaction, with its extraordinary affinity (Kd ≈ 10-14 mol/L), represents one of the most robust and widely exploited tools in modern life sciences.[1] The process of covalently attaching biotin to a molecule of interest—biotinylation—enables a vast array of applications, from affinity purification to high-sensitivity immunoassays.[1][] However, the successful exploitation of this interaction is not merely dependent on the presence of the biotin tag; it is profoundly influenced by the molecular architecture of the biotinylation reagent itself. This guide provides a detailed examination of SLC-(+)-Biotin, focusing on the critical, and often underestimated, function of its spacer arm. We will deconstruct its molecular structure, elucidate the physicochemical principles governing its function, and provide field-proven insights into its strategic application to overcome common experimental hurdles such as steric hindrance.

Chapter 1: Deconstructing SLC-(+)-Biotin: A Structural Analysis

To understand the function of the spacer arm, we must first analyze the complete structure of the SLC-(+)-Biotin molecule. It is a composite structure, with each component playing a distinct and essential role. The IUPAC name for SLC-(+)-Biotin is 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid.[3] This complex name reveals three key functional domains.

-

The Biotin Moiety: This is the heterocyclic ureido ring structure (hexahydro-2-oxo-1H-thieno[3,4-d]imidazole) that is specifically recognized and bound with high affinity by avidin and streptavidin proteins.[4][] It is the foundational element for detection and capture.

-

The Reactive Group: The terminal undecanoic acid group provides a carboxyl (-COOH) functional group. While stable in this form, this carboxyl group is the site for activation, typically via conversion to an N-hydroxysuccinimide (NHS) ester, allowing it to react efficiently with primary amines (-NH₂) on target molecules like proteins or antibodies.[6]

-

The Spacer Arm: In SLC-(+)-Biotin, the spacer arm is the entire chemical linker connecting the biotin moiety to the terminal reactive group. It is composed of a pentanoylamino linker and an undecanoic acid chain, forming a long, flexible aliphatic structure.

Caption: Key functional domains of the SLC-(+)-Biotin molecule.

Chapter 2: The Core Function: Overcoming Steric Hindrance

The primary and most critical function of a spacer arm is to mitigate steric hindrance. The biotin-binding pocket of avidin and streptavidin is buried approximately 9 Angstroms (Å) below the protein's surface.[7] When biotin is directly attached to a large macromolecule, such as an antibody or a surface-immobilized protein, this bulky molecule can physically block the biotin from accessing the deep binding pocket, leading to inefficient or failed interactions.[8]

The long aliphatic chain of SLC-(+)-Biotin acts as a flexible tether, extending the biotin moiety far from the surface of the labeled molecule. This extension allows the biotin to easily penetrate the binding pocket of an avidin or streptavidin molecule, dramatically increasing the efficiency of the interaction.[9] This principle is illustrated below.

Caption: A validated workflow for protein biotinylation.

Chapter 5: Comparative Analysis: Aliphatic vs. PEG Spacer Arms

The selection of a biotinylation reagent extends beyond just length. The chemical composition of the spacer arm is a critical variable. SLC-(+)-Biotin features an aliphatic spacer, which has distinct advantages and disadvantages when compared to the increasingly popular polyethylene glycol (PEG) spacers.

| Feature | SLC-type (Aliphatic) Spacer | PEG-type Spacer |

| Solubility | Lower (hydrophobic) | Higher (hydrophilic), increases conjugate solubility. [10][11] |

| Immunogenicity | Generally considered low. | Biologically inert and non-immunogenic. [10][12] |

| Non-specific Binding | May exhibit some hydrophobic non-specific binding. | Known to reduce non-specific protein adsorption. [13][14] |

| Flexibility & Reach | Excellent due to long, rotatable chain. | Highly flexible and provides good extension. [10] |

| Aggregation | May not prevent aggregation of the labeled protein. | Helps prevent aggregation of biotinylated proteins. [][12] |

| Optimal Applications | General purpose, surface-based assays, membrane-proximal targets. | Aqueous systems, in vivo studies, applications requiring minimal non-specific binding. |

Conclusion

The spacer arm of SLC-(+)-Biotin is not a passive linker but an active and strategic component that is fundamental to its function. Its significant length and flexibility are engineered to overcome the primary obstacle in biotin-avidin systems: the steric hindrance imposed by the deep binding pocket of avidin proteins. By physically extending the biotin moiety away from the conjugated macromolecule, it ensures high-efficiency binding in a wide range of applications. Understanding the specific physicochemical properties of its long aliphatic chain—namely its hydrophobicity and flexibility—allows researchers and drug development professionals to make informed decisions, selecting this reagent for scenarios where maximum reach is required and leveraging its properties to achieve robust, reliable, and sensitive experimental outcomes.

References

-

Excedr. (2022). Biotinylation: Definition, Applications, Industry Uses. [Link]

-

Muratsugu, M., & Nishida, K. (2019). Influence of the spacer arm length of biotinylation reagent for preparing a biotinylated microplate for biotin assay. Analytical Sciences, 35(12), 1361-1365. [Link]

-

G-Biosciences. (2012). Biotin Labeling: Key Points to Selecting Your Biotin Agent. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078243, SLC-(+)-Biotin. [Link]

-

Singh, A., et al. (2021). Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. Magnetochemistry, 7(10), 139. [Link]

-

Sugawara, K., Hoshi, S., & Kunihiko. (n.d.). Effect of the Steric Hindrance and Alkyl Chain of a Biotin Derivative to Avidin-Biotin Binding. ResearchGate. [Link]

-

ResearchGate. (n.d.). Bound biotin-neutravidin inducing steric hindrance used for controlling bioactivity of bradykinin linked with biotin. [Link]

-

Rong, G., et al. (2012). Steric Crowding Effects on Target Detection in an Affinity Biosensor. Journal of analytical methods in chemistry, 2012, 706305. [Link]

-

Kaiser, K., et al. (1997). Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjugate chemistry, 8(4), 545–551. [Link]

-

ResearchGate. (n.d.). Studies on the biotin-binding sites of avidin and streptavidin. A chemically induced dynamic nuclear polarization investigation of the status of tyrosine residues. [Link]

-

ResearchGate. (2014). Can you answer my questions about the spacer arm in ez-link biotin?. [Link]

-

Nap, R. J., et al. (2009). Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. Soft Matter, 5(11), 2259-2269. [Link]

-

Wikipedia. (n.d.). Biotin. [Link]

-

ResearchGate. (n.d.). Biotin uptake and cellular translocation in human derived retinoblastoma cell line (Y-79): A role of hSMVT system. [Link]

-

Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863–891. [Link]

Sources

- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 3. SLC-(+)-Biotin | C21H37N3O4S | CID 77078243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biotin - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 11. medkoo.com [medkoo.com]

- 12. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to SLC-(+)-Botin for Labeling Primary Amines on Proteins

This guide provides a comprehensive overview of SLC-(+)-Biotin, a key reagent for the biotinylation of proteins. It is intended for researchers, scientists, and drug development professionals who utilize protein labeling techniques in their work. We will delve into the chemical principles, provide detailed protocols, and discuss critical factors for successful and reproducible biotinylation.

Introduction: The Power of the Biotin-Avidin Interaction

Protein biotinylation is a fundamental biochemical technique that involves the covalent attachment of biotin, a small B-vitamin, to a protein of interest.[1] This process creates a highly specific tag on the protein, which can then be detected, purified, or immobilized with exceptional efficiency due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin.[1][2][3][4] This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest known in biology, making it a cornerstone of numerous life science applications.[3][5][6]

SLC-(+)-Biotin, also known as Sulfo-NHS-Biotin, is a water-soluble and membrane-impermeable biotinylation reagent.[7][8][9] These characteristics make it particularly well-suited for labeling proteins in aqueous solutions and for selectively targeting proteins on the surface of living cells without labeling intracellular proteins.[8][9][10]

The Chemistry of SLC-(+)-Biotin Labeling

SLC-(+)-Biotin contains an N-hydroxysuccinimide (NHS) ester functional group.[11] This NHS ester is highly reactive towards primary amines (-NH₂), which are abundantly found on the side chains of lysine residues and at the N-terminus of proteins.[2][12][13] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond between the biotin reagent and the protein, releasing N-hydroxysulfosuccinimide as a byproduct.[11][12][14]

The addition of a sulfonate group to the NHS ring is what confers water solubility to SLC-(+)-Biotin, a significant advantage over its non-sulfonated counterpart (NHS-Biotin) as it eliminates the need for organic solvents like DMSO or DMF for dissolution.[7][9]

Caption: Reaction of SLC-(+)-Biotin with a primary amine on a protein.

Core Protocol: Biotinylation of a Purified Protein

This protocol provides a general framework for the biotinylation of a protein in solution. Optimization is often necessary for each specific protein and application.

Materials:

-

Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[15]

-

SLC-(+)-Biotin.

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[15]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette for removing excess biotin.[7][15]

Procedure:

-

Protein Preparation:

-

Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the biotinylation reagent and must be removed.[12][16][17] This can be achieved through dialysis or buffer exchange using a desalting column.

-

The protein concentration should ideally be between 1-10 mg/mL for efficient labeling.[15][17]

-

-

Reagent Preparation:

-

Allow the vial of SLC-(+)-Biotin to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[8][15]

-

Immediately before use, prepare a stock solution of SLC-(+)-Biotin in water or the reaction buffer. Do not store the reconstituted reagent as the NHS ester is prone to hydrolysis.[12]

-

-

Biotinylation Reaction:

-

Calculate the required amount of SLC-(+)-Biotin. A 10- to 20-fold molar excess of biotin reagent over the protein is a common starting point for proteins at 1-10 mg/mL.[15] For more dilute protein solutions, a higher molar excess may be required.[15]

-

Add the calculated volume of the SLC-(+)-Biotin stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM.[17] The primary amines in the quenching buffer will react with and consume any excess SLC-(+)-Biotin.

-

-

Removal of Excess Biotin:

Experimental Workflow for Protein Biotinylation

Caption: A streamlined workflow for protein biotinylation.

Factors Influencing Biotinylation Efficiency

Several parameters must be carefully considered to achieve optimal and reproducible biotinylation results.

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.2 - 8.0 | The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.[12][17] At lower pH, the primary amines are protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[17] |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the biotinylation reagent, reducing labeling efficiency.[12][16][17] |

| Molar Ratio of Biotin to Protein | 10-20 fold excess (for 1-10 mg/mL protein) | This ratio influences the degree of biotinylation. A higher ratio generally leads to more biotin molecules per protein. However, excessive labeling can lead to protein aggregation or loss of function.[15] |

| Protein Concentration | 1-10 mg/mL | More concentrated protein solutions generally require a lower molar excess of the biotinylation reagent to achieve the same level of labeling as more dilute solutions.[15][19] |

| Incubation Time and Temperature | 30-60 min at RT or 2h at 4°C | These conditions provide a balance between efficient labeling and minimizing potential protein degradation or aggregation.[15] |

Quantification of Biotin Incorporation

Determining the degree of biotinylation is essential for ensuring consistency between experiments.[20] The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common spectrophotometric method for this purpose.[18][21] In this assay, HABA is bound to avidin, producing a colored complex. When a biotinylated protein is added, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin present.[12][21]

Downstream Applications of Biotinylated Proteins

The versatility of the biotin tag has led to its widespread use in a multitude of applications:

-

Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using avidin or streptavidin immobilized on a solid support.[1][5]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylated detection antibodies, in conjunction with streptavidin-enzyme conjugates, provide a powerful signal amplification system for highly sensitive protein quantification.[1][22]

-

Western Blotting: Similar to ELISA, biotinylated antibodies and streptavidin conjugates enhance the detection sensitivity of proteins on a membrane.[1][22]

-

Immunoprecipitation (IP) and Pull-Down Assays: Biotinylated proteins or antibodies can be used to capture and isolate binding partners from cell lysates.[1]

-

Cell Surface Labeling: The membrane-impermeable nature of SLC-(+)-Biotin allows for the specific labeling and subsequent analysis of proteins exposed on the cell surface.[8][10]

-

Flow Cytometry: Biotinylated antibodies followed by fluorescently labeled streptavidin are commonly used for cell surface marker analysis.[1][5]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no biotinylation | - Presence of amine-containing buffers.[16][17]- Hydrolyzed biotinylation reagent.[12]- Insufficient molar excess of biotin.[16] | - Perform buffer exchange into an amine-free buffer.[17]- Prepare fresh biotinylation reagent immediately before use.[12]- Empirically optimize the molar excess of the biotin reagent.[16] |

| Protein precipitation/aggregation | - Over-labeling of the protein.- Alteration of the protein's isoelectric point.- Increased hydrophobicity from the biotin and linker. | - Reduce the molar excess of the biotinylation reagent.- Optimize buffer conditions (pH, ionic strength).- Add the biotin reagent slowly with gentle mixing. |

| Loss of protein activity | - Biotinylation of lysine residues within the protein's active or binding site.[2] | - Reduce the degree of biotinylation by lowering the molar excess of the reagent.- Consider using a biotinylation reagent that targets a different functional group (e.g., sulfhydryls).[2] |

Conclusion

SLC-(+)-Biotin is a powerful and versatile tool for the specific and efficient labeling of primary amines on proteins. Its water solubility and membrane impermeability offer significant advantages for a wide range of applications, from basic research to drug discovery. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve robust and reproducible biotinylation, unlocking the full potential of the high-affinity biotin-avidin interaction for their experimental needs.

References

-

van der Vlag, J., & Buurman, W. A. (2016). Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. Journal of Immunological Methods, 430, 61–63. [Link]

-

Park, D., & De Camilli, P. (2023). Surface protein biotinylation. Protocols.io. [Link]

-

Amerigo Scientific. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research. [Link]

-

Bio-protocol. Cell Surface Protein Biotinylation and Analysis. [Link]

-

AntBio. Biotinylated Proteins: Principles, Labeling Methods, and Versatile Applications. [Link]

-

G-Biosciences. The Advantages of Biotinylation Tagging in Protein Purification. [Link]

-

ACS Omega. Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. [Link]

-

Protocol Online. quantification of Biotinylated protein. [Link]

-

iGEM. Team:LMU-TUM Munich/Linkerchemistry. [Link]

-

PMC. Reversible biotinylation of purified proteins for measuring protein–protein interactions. [Link]

-

ResearchGate. The sulfo-NHS-LC-biotin derivative reacts with primary amines to form a stable amide bond. [Link]

-

PMC. High-throughput Biotinylation of Proteins. [Link]

-

G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. [Link]

-

Creative Diagnostics. Protein Biotinylation. [Link]

-

PMC. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. [Link]

-

Jena Bioscience. Biotin Amine Protein Labeling. [Link]

-

Online Inhibitor. Sulfo-NHS-Biotin: Advanced Protein Labeling for Cell Surface Analysis. [Link]

-

PubMed. Biotinylation of proteins in solution and on cell surfaces. [Link]

Sources

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. antbioinc.com [antbioinc.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. apexbt.com [apexbt.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. e-64d.com [e-64d.com]

- 10. Surface protein biotinylation [protocols.io]

- 11. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]

- 19. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mesoscale.com [mesoscale.com]

- 22. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

Harnessing Proximity Labeling with Biotin to Elucidate Protein-Protein Interactions

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Theory, Application, and Protocol

A Note on Terminology: The term "SLC-(+)-Biotin" as a specific reagent for studying protein-protein interactions is not standard in the current scientific literature. The "SLC" acronym typically refers to Solute Carrier transporters, which are involved in transporting molecules like biotin across cell membranes[1]. This guide will focus on the established and powerful methodology of proximity-dependent biotinylation, which utilizes the natural, biologically active stereoisomer (+)-Biotin in conjunction with engineered enzymes to map protein interaction networks. We believe this aligns with the core scientific query regarding the use of biotin as a tool for studying these fundamental biological processes.

Introduction: Beyond Traditional Methods to Capture the Interactome

The study of protein-protein interactions (PPIs) is central to understanding virtually all cellular processes. Traditional methods like co-immunoprecipitation and yeast two-hybrid have been invaluable but often fail to capture weak, transient, or context-specific interactions that are crucial for dynamic signaling pathways. Proximity-dependent labeling (PL) has emerged as a revolutionary technique to overcome these limitations.[2]

PL works by fusing an enzyme to a "bait" protein of interest. This enzyme, when activated by a small molecule substrate, generates highly reactive, short-lived species that covalently "tag" nearby proteins (the "prey") within a nanometer-scale radius in living cells.[3][4] By using (+)-Biotin as the precursor for this tag, researchers can leverage its exceptionally strong and specific interaction with streptavidin for the robust purification of these tagged proteins, which are then identified by mass spectrometry.[5][6]

This guide provides a comprehensive overview of biotin ligase-based proximity labeling, from the underlying biochemical principles to detailed experimental protocols and data interpretation strategies, empowering researchers to confidently deploy this technology.

The Core Technology: Promiscuous Biotin Ligases

The workhorse of the most common PL methods is a mutated E. coli biotin ligase, BirA. In its wild-type form, BirA is highly specific. However, a key mutation (R118G), creates a promiscuous version known as BirA*, the foundation of the BioID technique.[5][7]

Mechanism of Action

The process is elegant in its simplicity:

-

Fusion: The gene for a promiscuous biotin ligase (e.g., BirA*, TurboID) is fused to the gene of the "bait" protein.

-

Expression: This fusion construct is expressed in the cell model of choice. The fusion protein localizes naturally within the cell, carrying the labeling enzyme with it.

-

Activation: The cells are supplemented with excess (+)-Biotin.

-

Labeling: The ligase enzymatically converts biotin into biotinoyl-5'-AMP, a highly reactive intermediate.[7] This reactive biotin ester is released from the enzyme's active site and covalently attaches to the primary amines on exposed lysine residues of any protein in its immediate vicinity (typically a ~10 nm radius) before it is hydrolyzed.[8][9]

-

Capture & Identification: Because the biotin tag is covalent, even transient interactors are permanently marked. After cell lysis, these biotinylated proteins are captured using streptavidin affinity purification and identified via mass spectrometry.[3][10]

Evolution of the Technology: From BioID to TurboID

While revolutionary, the original BioID method requires long labeling times (18-24 hours), which can obscure the dynamics of rapid signaling events.[11] To address this, directed evolution was used to create TurboID and miniTurboID . These next-generation ligases are far more efficient, reducing the labeling time to as little as 10 minutes.[12] This temporal precision allows for the capture of more dynamic and transient interaction snapshots.

| Feature | BioID (BirA*) | TurboID / miniTurboID |

| Enzyme Origin | E. coli BirA (R118G) | Yeast-display directed evolution of BirA |

| Labeling Time | 18 - 24 hours | ~10 minutes |

| Optimal Temperature | 37°C | 25 - 37°C |

| Temporal Resolution | Low | High |

| Ideal Use Case | Stable, steady-state interactomes | Dynamic signaling events, toxic baits |

Advanced Application: Spatiotemporal Control with Split-BioID

A key challenge in proteomics is that many proteins belong to multiple, distinct complexes with different functions.[13] Standard BioID provides a survey of all potential interactors but doesn't reveal the context of those interactions. Split-BioID addresses this by integrating proximity labeling with a protein-fragment complementation assay (PCA).[8][14]

In this system, the promiscuous biotin ligase is split into two non-functional fragments (e.g., N-terminal and C-terminal halves).[8]

-

Fragment A is fused to "Bait Protein 1".

-

Fragment B is fused to "Bait Protein 2".

Only when Bait 1 and Bait 2 interact do the ligase fragments come into close enough proximity to reassemble into a functional enzyme, initiating biotinylation of the surrounding proteins.[8][14] This powerful approach ensures that labeling occurs only when and where a specific, defined interaction takes place, providing unparalleled insight into the composition of specific protein complexes.[13][15]

Comprehensive Experimental Workflow

The success of a proximity labeling experiment hinges on careful planning and execution. This section outlines a validated, step-by-step workflow.

Step 1: Generation of Fusion Constructs

-

Choice of Ligase: Select the appropriate ligase (e.g., TurboID for dynamic interactions, BioID for stable complexes, Split-BioID for context).

-

Fusion Location: Fuse the ligase to either the N- or C-terminus of your bait protein. It is crucial to include a flexible linker (e.g., a Gly-Ser linker) between the bait and the ligase to minimize steric hindrance and functional interference.

-

Controls: Design essential negative controls. A cytosolic, unfused ligase is critical for distinguishing true proximal proteins from non-specific background binders.

Step 2: Cell Line Generation and Validation

-

Delivery: Transfect your chosen cell line with the fusion constructs. While transient transfection can be used for initial tests, generating stable, inducible cell lines (e.g., using a tetracycline-inducible system) is highly recommended for reproducible, homogenous expression.[8]

-

Validation: Confirm the expression and correct subcellular localization of the fusion protein via Western blot and immunofluorescence, respectively. The fusion protein's location must match that of the endogenous bait protein.

Step 3: Biotin Labeling in Culture

-

Culture Cells: Grow the engineered cells to the desired confluency (typically 70-80%).[16]

-

Induce Expression: If using an inducible system, add the inducer (e.g., doxycycline) and incubate for the appropriate time (e.g., 24 hours) to achieve desired expression levels.

-

Initiate Labeling: Supplement the culture medium with a final concentration of ~50 µM (+)-Biotin. Note that many standard media already contain biotin, but this excess is required to saturate the enzyme.

-

Incubate: Incubate for the time appropriate for your chosen ligase (e.g., 10 minutes for TurboID, 18-24 hours for BioID).

-

Quench and Harvest: Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove excess biotin and stop the labeling reaction.[17] Harvest the cells by scraping or dissociation.

Step 4: Cell Lysis and Protein Solubilization

-

Lyse the cell pellets in a stringent radioimmunoprecipitation assay (RIPA) buffer containing strong detergents (e.g., SDS) and protease/phosphatase inhibitors.

-

The use of denaturing conditions is critical to disrupt non-covalent protein interactions, ensuring that only proteins covalently tagged with biotin are purified.[3]

-

Sonicate the lysate to shear chromatin and reduce viscosity. Clarify the lysate by high-speed centrifugation.

Step 5: Streptavidin Affinity Purification

-

Bead Preparation: Use high-capacity streptavidin-coated magnetic beads. Wash the beads extensively with lysis buffer to remove preservatives and block non-specific binding sites.

-

Incubation: Incubate the clarified protein lysate with the prepared streptavidin beads overnight at 4°C with gentle rotation.

-

Washing: This is a critical step to reduce background. Perform a series of stringent washes with buffers of decreasing detergent strength to remove non-biotinylated proteins that have bound non-specifically to the beads or the bait protein.[18]

Step 6: On-Bead Digestion for Mass Spectrometry

Eluting biotinylated proteins from streptavidin is difficult due to the strength of the interaction. Therefore, proteins are typically digested into peptides while still bound to the beads.

-

Reduction & Alkylation: Resuspend the beads in a buffer containing dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide (IAA) to alkylate cysteine residues.[16]

-

Digestion: Add mass spectrometry-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Peptide Collection: Collect the supernatant containing the tryptic peptides. The biotinylated peptides will remain bound to the beads, while the non-biotinylated peptides from the same proteins are released for analysis.

Step 7: LC-MS/MS Analysis

The collected peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are used to identify the sequences of the peptides and, by extension, the identities of the prey proteins.[2][19]

Data Analysis and Validation: From Hit List to Biology

Raw mass spectrometry data provides a list of identified proteins, which must be rigorously filtered to identify high-confidence candidate interactors.

-

Filtering: Compare the proteins identified in your bait experiment to those from your negative control (e.g., cytosolic TurboID). True interactors should be significantly enriched in the bait sample.

-

Quantitative Proteomics: Employ quantitative methods like label-free quantification (LFQ) or tandem mass tags (TMT) to accurately measure the enrichment of each protein relative to controls.[3][20]

-

Bioinformatic Analysis: Use tools to identify proteins that are known contaminants (e.g., the CRAPome database) and perform functional enrichment analysis (e.g., GO term analysis) on your high-confidence list to identify enriched biological processes or pathways.

-

Orthogonal Validation: Crucially, key interactions identified by proximity labeling should be validated using an independent method, such as co-immunoprecipitation or targeted functional assays, to confirm the biological relevance of the finding.

Conclusion

References

- Current time information in Salt Lake City, UT, US. (n.d.). Google Search.

- Procedure for Biotinylating Proteins in Solution. (n.d.). Thermo Fisher Scientific.

- Split-BioID: An Improved Method for Studying Protein-Protein Interactions. (2018). Addgene Blog.

- Schopp, I. M., et al. (2018). Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment. Journal of Visualized Experiments.

- Schopp, I. M., et al. (2017). Split-BioID a conditional proteomics approach to monitor the composition of spatiotemporally defined protein complexes. Nature Communications.

- Application Notes and Protocols for Cell Surface Biotinylation using DBCO-Sulfo-Link-Biotin for Flow Cytometry. (n.d.). Benchchem.

- Proximity labeling for investigating protein-protein interactions. (n.d.). PMC - NIH.

- Design of cleavable linkers and applications in chemical proteomics. (n.d.). mediaTUM.

- Figure 1: Overview of the split-BioID procedure. Protein 1 interacts... (n.d.). ResearchGate.

- Branon, T. C., et al. (2020). Split-TurboID enables contact-dependent proximity labeling in cells. bioRxiv.

- A Proteomics Workflow for Dual Labeling Biotin Switch Assay to Detect and Quantify Protein S-Nitroylation. (2018). Methods in Molecular Biology.

- Benchmarking and Automating the Biotinylation Proteomics Workflow. (n.d.). PMC - NIH.

- Design and mechanism of a caspase-3-cleavable probe with fluorescence... (n.d.). ResearchGate.

- Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. (2024). ResearchGate.

- Optimized Quantitative Cell Surface Protein Biotinylation Protocol. (2022). UKDiss.com.

- Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface. (n.d.). MDPI.

- Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. (2022). NIH.

- Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. (2024). PMC - NIH.

- Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method. (2021). Methods in Molecular Biology.

- Proximity-dependent labeling methods for proteomic profiling in living cells: an update. (n.d.). NIH.

- Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics. (2024). PMC - PubMed Central.

- Biotin in Cell Culture. (n.d.). Sigma-Aldrich.

- Active Caspase-3 Rabbit, Biotin, Clone: C92-605, BD. (n.d.). Fisher Scientific.

- Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics. (n.d.). PMC - NIH.

- Biotin-PEG4-MeTz in Proteomics: A Detailed Guide to Applications and Protocols. (n.d.). Benchchem.

- Biotin Dependent Proximity Labelling | BioID |. (2022). YouTube.

- Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. (n.d.). PubMed.

- Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method. (2025). ResearchGate.

- Proximity Labeling Techniques: Investigating Weak or Transient Protein Interactions. (n.d.). Creative Proteomics.

- Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells. (2022). eLife.

- Essentials of biorecognition: the (strept)avidin-biotin system as a model for protein-protein and protein-ligand interaction. (n.d.). PubMed.

- Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions. (2017). PMC - PubMed Central.

- Test System for Studying Biotin Transport upon SLC5A6 Gene Inactivation. (n.d.). PMC.

- Biotinylated Cell-penetrating Peptides to Study Protein Interactions | Protocol Preview. (2022). YouTube.

Sources

- 1. Test System for Studying Biotin Transport upon SLC5A6 Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Essentials of biorecognition: the (strept)avidin-biotin system as a model for protein-protein and protein-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]

- 13. Split-BioID a conditional proteomics approach to monitor the composition of spatiotemporally defined protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. blog.addgene.org [blog.addgene.org]

- 15. researchgate.net [researchgate.net]

- 16. ukdiss.com [ukdiss.com]

- 17. apexbt.com [apexbt.com]

- 18. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of (+)-Biotin in Molecular Biology and Solute Carrier (SLC) Transporter Research

Introduction: Beyond a Simple Vitamin

D-(+)-Biotin (Vitamin B7) is a water-soluble vitamin essential for all life, acting as a vital coenzyme for carboxylase enzymes involved in key metabolic pathways.[1] However, for the molecular biologist and drug development professional, its significance extends far beyond its physiological role. The unique chemical structure of biotin and its extraordinarily high affinity for the proteins avidin and streptavidin form the basis of one of the most robust and versatile toolsets in life science research.[2] The dissociation constant (Kd) for the biotin-streptavidin interaction is on the order of ~10-14 to 10-15 M, making it one of the strongest non-covalent bonds known in nature.[3] This near-irreversible binding provides exceptional specificity and sensitivity for a multitude of applications.

Furthermore, the very mechanism of biotin's cellular uptake, mediated by members of the Solute Carrier (SLC) transporter superfamily, has opened a new frontier of research. Specifically, the sodium-dependent multivitamin transporter (SMVT), a product of the SLC5A6 gene, is the primary conduit for biotin entry into mammalian cells.[4] This biological pathway allows (+)-biotin to be used not just as a passive label, but as an active probe to investigate transporter function, screen for therapeutic inhibitors, and design targeted drug delivery systems.

This guide provides an in-depth exploration of (+)-biotin's dual identity: first, as the foundational component of the biotin-streptavidin affinity system, and second, as a specific substrate for interrogating the function and therapeutic potential of SLC transporters.

Part 1: The Molecular Foundation of Biotin-Based Technologies